molecular formula C17H16ClFN4O2S2 B2790933 1-[(3-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-a]pyridin-8-yl)sulfonyl]pyrrolidine CAS No. 1115963-37-5

1-[(3-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-a]pyridin-8-yl)sulfonyl]pyrrolidine

Cat. No.: B2790933
CAS No.: 1115963-37-5
M. Wt: 426.91
InChI Key: PWCNZVQFFYGGOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-a]pyridin-8-yl)sulfonyl]pyrrolidine is a complex organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, which includes both pyridine and imidazole rings, makes it a valuable target for synthetic chemists.

Preparation Methods

The synthesis of 1-[(3-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-a]pyridin-8-yl)sulfonyl]pyrrolidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the imidazole ring through a condensation reaction between an aldehyde, a benzil, and ammonium acetate under microwave-assisted conditions . The pyridine ring is then introduced through a nucleophilic substitution reaction, followed by the attachment of the isobutyrylamino and isopropylbenzyl groups through amide bond formation . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to increase efficiency and yield.

Chemical Reactions Analysis

1-[(3-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-a]pyridin-8-yl)sulfonyl]pyrrolidine can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-[(3-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-a]pyridin-8-yl)sulfonyl]pyrrolidine involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may act as an inhibitor of certain enzymes involved in cell proliferation, leading to the suppression of cancer cell growth . The exact molecular pathways and targets involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

1-[(3-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-a]pyridin-8-yl)sulfonyl]pyrrolidine can be compared with other imidazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the combination of pyridine and imidazole rings, which confer distinct biological activities and chemical reactivity.

Biological Activity

The compound 1-[(3-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-a]pyridin-8-yl)sulfonyl]pyrrolidine is a member of the triazolo-pyridine class and has garnered interest due to its potential biological activities. This article explores its biological activity, including antimalarial and antibacterial properties, as well as its mechanism of action and structure-activity relationships.

Molecular Characteristics

  • Molecular Formula : C17_{17}H16_{16}ClFN4_{4}O2_{2}S2_{2}
  • Molecular Weight : 426.9 g/mol
  • CAS Number : 1115963-37-5

Structure

The compound features a complex structure that includes a triazole ring, a pyridine moiety, and a sulfonamide group, which are known to contribute to its biological activity.

PropertyValue
Molecular FormulaC17_{17}H16_{16}ClFN4_{4}O2_{2}S2_{2}
Molecular Weight426.9 g/mol
CAS Number1115963-37-5

Antimalarial Activity

Recent studies have indicated that derivatives of the triazolo[4,3-a]pyridine scaffold exhibit significant antimalarial activity. A library of compounds including sulfonamide derivatives was evaluated for their inhibitory effects against Plasmodium falciparum, the causative agent of malaria. Notably:

  • Inhibitory Concentration (IC50_{50}) Values :
    • Compounds showed IC50_{50} values ranging from 2.24 µM to 4.98 µM against P. falciparum.

These compounds act primarily by inhibiting falcipain-2 (FP-2), a cysteine protease critical for the parasite's lifecycle, particularly during the trophozoite stage. The inhibition of FP-2 leads to the degradation of human hemoglobin, which is essential for the survival of the malaria parasite .

Antibacterial Activity

The sulfonamide functionality in triazolo-pyridine compounds has also been linked to antibacterial properties. Studies indicate that compounds with similar structures exhibit significant inhibition against various bacterial strains:

  • Enzyme Inhibition :
    • Compounds were evaluated for their ability to inhibit acetylcholinesterase (AChE) and urease, showing promising results.

For instance, certain synthesized derivatives demonstrated IC50_{50} values lower than that of standard drugs, indicating their potential as effective antibacterial agents .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of specific functional groups in enhancing biological activity:

  • Triazole Ring : Essential for interaction with biological targets.
  • Sulfonamide Group : Imparts antibacterial properties and enhances solubility.
  • Chloro and Fluoro Substituents : Modulate lipophilicity and improve binding affinity.

Case Study 1: Antimalarial Efficacy

A recent study synthesized a series of triazolo-pyridine sulfonamides and tested them against P. falciparum. The most promising candidates showed:

Compound NameIC50_{50} (µM)
Compound A2.24
Compound B4.98

These results suggest that modifications in the triazole or pyridine rings can lead to enhanced antimalarial potency.

Case Study 2: Antibacterial Properties

Another investigation focused on the antibacterial efficacy of similar compounds against Escherichia coli and Staphylococcus aureus. The findings revealed:

Compound NameAChE IC50_{50} (µM)Urease IC50_{50} (µM)
Compound C1.131.21

These results underscore the potential of these compounds in treating bacterial infections through enzyme inhibition.

Properties

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-8-pyrrolidin-1-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFN4O2S2/c18-13-5-3-6-14(19)12(13)11-26-17-21-20-16-15(7-4-10-23(16)17)27(24,25)22-8-1-2-9-22/h3-7,10H,1-2,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWCNZVQFFYGGOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CN3C2=NN=C3SCC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.